molecular formula C24H16O7 B048478 Fluorescein diacetate CAS No. 596-09-8

Fluorescein diacetate

Cat. No.: B048478
CAS No.: 596-09-8
M. Wt: 416.4 g/mol
InChI Key: CHADEQDQBURGHL-UHFFFAOYSA-N
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Description

Widely-used fluorogenic substrate for esterase activity. Upon cleavage fluorescein is released producing a green fluorescence that can be read using standard FITC filter sets. Common viability stain for plant cells, protoplasts and tissues.
Diacetylfluorescein is used in fluorometric staining in the imaging of mammalian cells. Also used in the synthesis of nanocrystal biolabels with releasable fluorophores used in immunoassays.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

Mechanism of Action

Target of Action

Fluorescein diacetate (FDA), also known as Diacetylfluorescein, primarily targets esterases in living cells . Esterases are enzymes that catalyze the hydrolysis of ester bonds . They play a crucial role in various biological processes, including the metabolism of lipids and proteins .

Mode of Action

FDA is a non-fluorescent molecule that can permeate cell membranes . Once inside the cell, it interacts with esterases, which cleave the acetate groups from the FDA molecule . This enzymatic action converts FDA into fluorescein, a highly fluorescent compound . The fluorescence can be quantified using a spectrofluorometer or a spectrophotometer .

Biochemical Pathways

The primary biochemical pathway involved in the action of FDA is the hydrolysis of ester bonds . This process is catalyzed by esterases present in the cell . The hydrolysis of FDA results in the production of fluorescein, which emits a bright yellow-green glow when excited . This fluorescence is a direct measure of the enzymatic activity within the cell .

Pharmacokinetics

The pharmacokinetics of FDA primarily involve its absorption and metabolism within the cell . FDA, being a cell-permeable compound, can easily cross cell membranes . Once inside the cell, it is metabolized by esterases to produce fluorescein . The rate of this metabolic process can impact the bioavailability of fluorescein and, consequently, the intensity of fluorescence observed .

Result of Action

The action of FDA results in the production of fluorescein, which emits a bright yellow-green fluorescence . This fluorescence is a sign of cell viability, as only living cells with active esterases can convert FDA into fluorescein . Therefore, the intensity of fluorescence serves as a direct measure of cell viability and enzymatic activity .

Action Environment

The action of FDA can be influenced by various environmental factors. For instance, the enzymatic activity of esterases, and hence the conversion of FDA to fluorescein, can be affected by factors such as pH, temperature, and the presence of other enzymes . Moreover, FDA staining must be kept in the dark at 4°C or it will spoil . Therefore, these factors must be carefully controlled to ensure accurate measurement of cell viability and enzymatic activity .

Biochemical Analysis

Biochemical Properties

Diacetylfluorescein is involved in a variety of biochemical reactions. It serves as a substrate for various enzymes, including esterases . The interaction between Diacetylfluorescein and these enzymes leads to the production of fluorescent compounds, which can be used to measure enzymatic activity and cellular viability .

Cellular Effects

Diacetylfluorescein has been shown to influence cell function in several ways. It is a cell-permeant esterase substrate that can serve as a viability probe, measuring both enzymatic activity and cell-membrane integrity . This makes Diacetylfluorescein a valuable tool in assessing the health and viability of cells in various experimental settings.

Molecular Mechanism

The molecular mechanism of Diacetylfluorescein involves its conversion into a fluorescent compound through enzymatic activity. Specifically, esterases in the cell hydrolyze Diacetylfluorescein, leading to the production of fluorescent compounds . This fluorescence can then be measured, providing a readout of the enzymatic activity within the cell.

Metabolic Pathways

Diacetylfluorescein is involved in specific metabolic pathways within the cell, primarily related to enzymatic activity and fluorescence generation

Properties

IUPAC Name

(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O7/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHADEQDQBURGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060490
Record name Fluorescein 3′,6′-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596-09-8
Record name Fluorescein, diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=596-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diacetylfluorescein
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 596-09-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4726
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fluorescein 3′,6′-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIACETYLFLUORESCEIN
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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